REACTION_CXSMILES
|
[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl:9][S:10](O)(=[O:12])=[O:11]>C(Cl)Cl>[CH3:8][O:7][C:1]1[CH:6]=[CH:5][C:4]([S:10]([Cl:9])(=[O:12])=[O:11])=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
280 g
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
ice
|
Quantity
|
1500 g
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
with magnetic stirring over a 4 hour period
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0°-5° C
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
the organic layer collected
|
Type
|
WASH
|
Details
|
The solution was washed in the cold 10% NaHCO3
|
Type
|
CUSTOM
|
Details
|
the organic layer collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in a rotary evaporator under aspirator vacuum
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)S(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |